molecular formula C5H5ClN2O3S2 B1267639 2-Acetamido-1,3-thiazole-5-sulfonyl chloride CAS No. 69812-30-2

2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B1267639
CAS No.: 69812-30-2
M. Wt: 240.7 g/mol
InChI Key: LYOHVKFYBJLEEP-UHFFFAOYSA-N
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Description

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C5H5ClN2O3S2 and its molecular weight is 240.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508982. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Analysis and Spectrometry

  • A method for analyzing acetazolamide, closely related to 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, in plasma using high-pressure liquid chromatography was developed, sensitive to 25 ng/ml, highlighting the compound's relevance in bioanalytical chemistry (Bayne, Rogers, & Crisologo, 1975).
  • Acid-base equilibria of 5-acetamido-1,3,4-thiazole-2-sulfonamide in solutions were investigated using UV spectrometry, demonstrating the compound's analytical applications in chemistry (Vladescu, Badea, Balteanu-Pachel, & Supuran, 2002).

Synthesis and Antimicrobial Activity

  • Novel heterocyclic compounds incorporating a sulfamoyl moiety were synthesized for use as antimicrobial agents, indicating the role of this compound derivatives in antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
  • The synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, and their evaluation for antimicrobial activities show the compound's potential in drug discovery (Sayed, Selim, Raslan, & Khalil, 2000).

Structural Analysis and Properties

  • The crystal structure analysis of 2-acetamido-4-p-tolyl-1,3-thiazole and its derivatives revealed their planar molecular structures, aiding in the understanding of their chemical properties (Lynch & McClenghan, 2004).
  • Research on the preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, a closely related compound, provided insights into the synthesis and reactivity of such compounds, crucial for chemical synthesis (Turov, Vinogradova, & Brovarets, 2014).

Mechanism of Action

While the specific research applications of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride itself are limited, its potential lies in its use as a building block for the synthesis of more complex molecules with diverse functionalities.

Safety and Hazards

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is known to cause severe skin burns and eye damage . Contact with water liberates toxic gas .

Properties

IUPAC Name

2-acetamido-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOHVKFYBJLEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990077
Record name N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69812-30-2
Record name 2-Acetamidothiazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69812-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 69812-30-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-1,3-thiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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